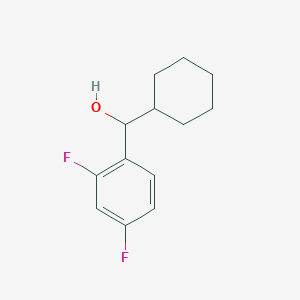

Cyclohexyl (2,4-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13403359

Molecular Formula: C13H16F2O

Molecular Weight: 226.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16F2O |

|---|---|

| Molecular Weight | 226.26 g/mol |

| IUPAC Name | cyclohexyl-(2,4-difluorophenyl)methanol |

| Standard InChI | InChI=1S/C13H16F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |

| Standard InChI Key | QXYBBHLIZMQCNE-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O |

| Canonical SMILES | C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O |

Introduction

Structural Characterization and Physicochemical Properties

Cyclohexyl (2,4-difluorophenyl)methanol (C₁₃H₁₅F₂O) shares structural similarities with compounds such as cyclopentyl (2,4-difluorophenyl)methanol (C₁₂H₁₄F₂O) and cyclohexyl(phenyl)methanol (C₁₃H₁₈O) . Key features include:

-

Molecular Weight: Estimated at 224.26 g/mol based on analogs .

-

Stereochemistry: The cyclohexyl group introduces conformational flexibility, while the 2,4-difluorophenyl moiety contributes to electronic effects due to fluorine's electronegativity .

-

Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Table 1: Comparative Physicochemical Data

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of cyclohexyl (2,4-difluorophenyl)methanol can be inferred from methods used for analogous compounds:

-

Grignard Reaction: Reaction of 2,4-difluorophenylmagnesium bromide with cyclohexanecarbaldehyde, followed by reduction .

-

Esterification-Elimination: As demonstrated in the synthesis of triazole antifungals , 2,4-difluorophenyl intermediates may undergo esterification (e.g., with trifluoroacetic anhydride) and subsequent elimination to form the target alcohol .

Example Protocol (Adapted from ):

-

Ester Formation:

-

Elimination:

Challenges and Solutions

-

Regioselectivity: Fluorine substituents on the phenyl ring may direct electrophilic attacks, requiring careful control of reaction conditions .

-

Purification: Chromatography or recrystallization (e.g., from methanol) is critical due to the compound's lipophilicity .

| Compound Class | Activity (IC₅₀ or MIC) | Reference |

|---|---|---|

| Fluconazole analogs | 0.003 µg/mL (C. parapsilosis) | |

| Hydrazinecarbothioamides | DPPH scavenging: 80–90% | |

| Chalcone derivatives | VEGFR-2 inhibition: 0.098 µM |

Industrial and Pharmacokinetic Considerations

Scalability

Large-scale synthesis may adopt continuous flow systems to manage exothermic reactions (e.g., Grignard additions) and improve yield .

ADME Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume